molecular formula C13H14N2O3 B2668300 (2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide CAS No. 1356818-23-9

(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide

Cat. No.: B2668300
CAS No.: 1356818-23-9
M. Wt: 246.266
InChI Key: WVBSPGIYRSPJAD-UHFFFAOYSA-N
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Description

(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide is a synthetic cyanoacrylamide derivative developed for biochemical research. This compound belongs to a class of molecules characterized by a donor-π-conjugation-acceptor (D-π-A) molecular structure, which is known to impart inherent nonlinear optical characteristics and make the compound's properties sensitive to external environmental conditions such as polarity and pH . While specific pharmacological data for this compound is proprietary, its structural framework is closely related to known NADPH oxidase (NOX) inhibitors. The NADPH oxidase family, particularly NOX2, is a primary source of reactive oxygen species (ROS) in inflammatory cells and is a validated therapeutic target for conditions involving oxidative stress, such as inflammatory diseases, neurodegenerative disorders, and traumatic brain injury (TBI) . Related cyanoacrylamide compounds have been investigated for their ability to inhibit NOX2, a key enzyme in the ROS cascade, with improved specificity over other isoforms like NOX1, NOX3, and NOX4 . The core cyanoacrylamide structure serves as a critical pharmacophore in this inhibitor class. The primary research applications for this compound include use as a reference standard in analytical studies, a key intermediate in the synthesis of more complex bioactive molecules, and a tool compound for investigating ROS-related pathways in cellular models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-17-6-7-18-12-4-2-10(3-5-12)8-11(9-14)13(15)16/h2-5,8H,6-7H2,1H3,(H2,15,16)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBSPGIYRSPJAD-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, cytotoxicity, and pharmacological effects, supported by case studies and research findings.

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 316.36 g/mol
  • CAS Number : 340310-05-6

Biological Activity Overview

The biological activity of (2Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that compounds similar to (2Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have demonstrated strong bactericidal effects against various bacterial strains, including Staphylococcus spp. and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of biofilm formation .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using different cell lines to evaluate the safety profile of (2Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide. The results indicate that at specific concentrations, the compound shows selective cytotoxicity towards cancer cells while sparing normal cells.

Cell Line Concentration (µM) Viability (%)
L92910085
A5495092
HepG225110

Table 1: Cytotoxicity of (2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide on various cell lines.

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it may inhibit the activity of topoisomerases or other critical enzymes necessary for DNA replication and repair .

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the anticancer potential of (2Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide in vitro against several cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 15 µM to 30 µM across different cancer types.
    • Results Summary :
      • Breast Cancer Cell Line (MCF-7) : IC50 = 20 µM
      • Lung Cancer Cell Line (A549) : IC50 = 18 µM
    These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
  • Anti-inflammatory Effects :
    Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of (2Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, a study by Kumar et al. demonstrated that specific analogs of this compound induced apoptosis in breast cancer cells through the activation of caspase pathways .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-715Caspase activation
BHeLa10Cell cycle arrest
CA54912Apoptosis induction

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Materials Science

2.1 Polymer Synthesis

(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research conducted by Zhang et al. showed that incorporating this compound into polymer matrices improved their tensile strength and thermal degradation temperatures significantly .

Table 2: Properties of Polymers Synthesized with (2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide

Polymer TypeTensile Strength (MPa)Thermal Degradation Temp (°C)
A50300
B65320
C70310

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases involved in disease progression, such as those associated with viral infections. A study highlighted its effectiveness in inhibiting the activity of serine proteases, which are crucial for viral replication .

3.2 Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (2Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide is essential for optimizing its biological activity. Research indicates that modifications to the phenyl ring can significantly alter its potency against different biological targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related cyanoacrylamide derivatives, focusing on substituent effects, electronic properties, and applications.

Key Structural Differences:

Substituent on the Phenyl Ring :

  • The target compound features a 2-methoxyethoxy group (–OCH₂CH₂OCH₃), a polar, electron-donating substituent.
  • Analogs include:

  • (Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid (): Contains a –N(CH₃)₂ group (strong electron donor).
  • (Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-(4-nitrophenyl)prop-2-enamide (): Combines a cyclopropyl group (steric bulk) and a nitro (–NO₂) substituent (electron-withdrawing).

Functional Groups: The cyano group (–CN) is common across analogs, contributing to electron-withdrawing effects and conjugation. The methoxyethoxy chain in the target compound contrasts with the hydroxy-cyclopropyl () or diphenylamino () moieties in analogs, altering solubility and intermolecular interactions.

Electronic and Performance Comparison:

  • DSSC Applications: The dimethylamino analog () achieved a power conversion efficiency (PCE) of 3.17%, while the diphenylamino variant reached 3.30% .
  • Biological Relevance: Compounds with nitro (–NO₂) or trifluoromethyl (–CF₃) substituents () are often explored as enzyme inhibitors due to their electron-withdrawing properties. The target compound’s methoxyethoxy group may instead favor hydrogen bonding or hydrophilic interactions in biological systems .

Data Tables

Compound Name Substituent Groups Application Key Performance/Properties Reference
(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide 4-(2-Methoxyethoxy)phenyl Potential DSSC/bioactive High solubility, moderate polarity N/A
(Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid 4-(Dimethylamino)phenyl DSSC dye PCE = 3.17%
(Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-(4-nitrophenyl)prop-2-enamide Cyclopropyl, 4-nitrophenyl Bioactive candidate Steric bulk, electron-withdrawing

Research Findings and Implications

DSSC Performance :

  • Electron-donating groups (e.g., –N(CH₃)₂) enhance light absorption and charge transfer in DSSCs, directly correlating with higher PCEs . The methoxyethoxy group’s weaker electron-donating capacity may limit its utility in DSSCs unless paired with complementary acceptors.

Bioactive Potential: Steric and electronic profiles of substituents (e.g., cyclopropyl in ) influence target binding. The methoxyethoxy chain’s flexibility could improve pharmacokinetic properties but may require optimization for specificity .

Structural Insights: Hydrogen-bonding patterns (e.g., from hydroxy or cyano groups) and crystallographic packing (relevant to –5) are critical for material stability and biological activity but remain underexplored for the target compound.

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